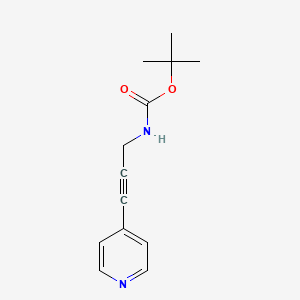

N-Boc-3-(4-Pyridyl)-2-propyn-1-amine

Description

N-Boc-3-(4-Pyridyl)-2-propyn-1-amine is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-pyridyl aromatic ring, and a propargyl (2-propynyl) moiety. The Boc group enhances stability and modulates solubility, while the 4-pyridyl ring contributes to electronic and steric interactions in biological systems. The propargyl group introduces linear rigidity, which may influence molecular docking and reactivity. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for inhibitors targeting enzymes like InhA in Mycobacterium tuberculosis .

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(3-pyridin-4-ylprop-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUKAIRUEFEMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs and their distinguishing features:

Role of the 4-Pyridyl Ring

The 4-pyridyl group is critical for bioactivity. In isoniazid (INH) derivatives, the 4-pyridyl ring optimizes interactions with InhA’s active site, forming hydrogen bonds with Thr196 and avoiding steric clashes with Trp222 . Compounds with 5-membered rings (e.g., compound 1 in ) or 3-pyridyl groups (e.g., ) exhibit reduced activity due to smaller ring size or unfavorable positioning .

Impact of Substituents

- Boc Group: Enhances stability but increases molecular weight (e.g., 266.29 g/mol for the Boc-D-alanine derivative vs. 176.22 g/mol for the enone analog) .

- Propargyl Chain : The linear propargyl group minimizes steric hindrance compared to bulkier substituents (e.g., bicyclic rings in ), which clash with Trp222 .

- Electrostatic Effects : The 4-pyridyl nitrogen’s electronegativity facilitates hydrogen bonding, whereas phenyl rings (e.g., compound 5 in ) lack this interaction, reducing activity .

Physicochemical Properties

Research Findings and Implications

Steric Limitations

Bulky substituents near the 4-pyridyl ring (e.g., piperidine in compounds 33–35, ) reduce activity by ~50% due to clashes with Ala191 and Gly192 . The propargyl chain in this compound avoids this issue, suggesting superior compatibility with enzyme active sites.

Electrostatic Optimization

The 4-pyridyl nitrogen’s position aligns with CoMFA/CoMSIA electrostatic contours, favoring interactions with InhA’s red contours (electropositive regions) . Substitution with electronegative groups (e.g., Cl, Br) disrupts these interactions .

Preparation Methods

Boc Protection of 3-(4-Pyridyl)-2-propyn-1-amine

One common approach is to start from 3-(4-pyridyl)-2-propyn-1-amine, which is then protected with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the generated acid.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Boc2O, TEA | DCM | 0–25 °C | 2–12 hours | 75–90 |

This method is straightforward and commonly used due to the mild conditions and high selectivity for amine protection.

Synthesis via Propargylation of 4-Pyridylamine Derivatives

Another method involves the propargylation of 4-aminopyridine derivatives followed by Boc protection. This route can be summarized as:

- Alkylation of 4-aminopyridine with propargyl bromide or propargyl chloride under basic conditions.

- Subsequent Boc protection of the resulting 3-(4-pyridyl)-2-propyn-1-amine.

This approach allows for the direct installation of the propargyl group onto the pyridine ring nitrogen, followed by amine protection.

Use of Organometallic Coupling Reactions

Advanced synthetic routes employ organozinc or organolithium intermediates derived from 4-bromopyridine or 4-iodopyridine, which are coupled with propargyl halides or equivalents. These methods often involve:

- Preparation of the organozinc reagent from halogenated pyridine.

- Coupling with propargyl electrophiles in the presence of palladium or nickel catalysts.

- Boc protection of the amine functionality post-coupling.

This method can provide high regioselectivity and yield, especially useful for complex molecule synthesis.

Detailed Research Findings and Data

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Boc protection | Boc2O, base (TEA), DCM | Mild, high selectivity, simple | Requires preformed amine | 75–90 |

| Propargylation + Boc | Propargyl bromide, base, Boc2O | Direct installation, versatile | Multi-step, possible side reactions | 60–80 |

| Organometallic coupling | Organozinc/organolithium, Pd catalyst | High regioselectivity, scalable | Requires inert atmosphere, complex setup | 70–85 |

Notes on Reaction Optimization

- Solvent choice: Dichloromethane and tetrahydrofuran are preferred for Boc protection due to solubility and reaction rate considerations.

- Base selection: Triethylamine is commonly used; however, sodium bicarbonate can also be effective for neutralizing acidic byproducts.

- Temperature control: Boc protection is often performed at 0 °C to room temperature to minimize side reactions.

- Purification: Products are typically purified by column chromatography or recrystallization to obtain analytically pure compounds.

Summary Table of Representative Synthetic Routes

| Step | Starting Material | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-(4-Pyridyl)-2-propyn-1-amine | Boc protection | Boc2O, TEA, DCM, 0–25 °C, 2–12 h | This compound | 75–90 |

| 2 | 4-Aminopyridine + propargyl bromide | Alkylation + Boc protection | Propargyl bromide, base, then Boc2O, TEA | This compound | 60–80 |

| 3 | 4-Bromopyridine + propargyl zinc reagent | Organometallic coupling + Boc protection | Pd catalyst, inert atmosphere, Boc2O, TEA | This compound | 70–85 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-3-(4-Pyridyl)-2-propyn-1-amine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves Sonogashira coupling or amide bond formation. For example, coupling a Boc-protected propargylamine with 4-bromopyridine using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst in anhydrous THF or DMF under inert atmospheres (N₂/Ar). Reaction temperatures range from 60–80°C, and bases like triethylamine are used to neutralize HBr byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm Boc-group protons (1.3 ppm singlet for tert-butyl) and pyridyl aromatic protons (7.5–8.5 ppm).

- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodology : Store under inert gas (Ar) at –20°C in airtight, light-protected containers. Use anhydrous solvents (e.g., DMSO or DMF) for stock solutions to prevent Boc-group hydrolysis. Monitor degradation via periodic NMR or LC-MS .

Advanced Research Questions

Q. How does the Boc-protecting group modulate the reactivity of the propargylamine moiety in click chemistry or cross-coupling reactions?

- Methodology : The Boc group stabilizes the amine, preventing undesired side reactions (e.g., oxidation). For CuAAC click reactions, the alkyne reacts with azides under Cu(I) catalysis, while the Boc group remains intact. In cross-coupling (e.g., Suzuki-Miyaura), the pyridyl ring’s electronic properties influence regioselectivity. Computational studies (DFT) can model transition states to predict reactivity .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound in kinase inhibition assays?

- Methodology :

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.

- Structural Analogues : Compare activity of 4-pyridyl vs. 3-pyridyl isomers to assess positional effects.

- Molecular Docking : Use crystallographic data (e.g., PDB entries) to model binding interactions. For example, the 4-pyridyl group may form hydrogen bonds with ATP-binding pockets, while the alkyne enables functionalization for probe development .

Q. How does the electronic nature of the pyridyl ring influence catalytic applications in organometallic frameworks?

- Methodology : Pyridyl’s Lewis basicity enables coordination to transition metals (e.g., Ru or Pd). Cyclic voltammetry and X-ray crystallography can characterize metal-ligand complexes. For example, the 4-pyridyl group in Ru(bpy)₂ derivatives enhances photo-redox activity due to extended π-conjugation .

Data Interpretation and Experimental Design

Q. How can researchers design SAR studies to optimize the compound’s bioactivity while minimizing toxicity?

- Methodology :

- Fragment Replacement : Modify the pyridyl ring (e.g., substituents at C2/C6) or replace the Boc group with alternative carbamates.

- ADME-Tox Profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) and zebrafish models for preliminary toxicity screening.

- Crystallography : Resolve target-bound structures to guide rational design .

Q. What analytical approaches troubleshoot low yields in the final step of synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.